molecular formula C8H10BrNO B3034125 2-(6-Bromopyridin-3-yl)propan-2-ol CAS No. 139042-61-8

2-(6-Bromopyridin-3-yl)propan-2-ol

Cat. No.: B3034125
CAS No.: 139042-61-8
M. Wt: 216.07 g/mol
InChI Key: QXXFENKOGOCHSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromopyridine with acetone in the presence of a base such as potassium carbonate, followed by reduction with a suitable reducing agent .

Industrial Production Methods: In industrial settings, the production of 2-(6-Bromopyridin-3-yl)propan-2-ol may involve more scalable processes, such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and subsequent reactions can enhance efficiency and safety .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(6-Bromopyridin-3-yl)propan-2-ol is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)propan-2-ol involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom in the pyridine ring can facilitate binding to specific sites, enhancing its activity .

Comparison with Similar Compounds

  • 2-(6-Chloropyridin-3-yl)propan-2-ol
  • 2-(6-Fluoropyridin-3-yl)propan-2-ol
  • 2-(6-Iodopyridin-3-yl)propan-2-ol

Comparison: 2-(6-Bromopyridin-3-yl)propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it suitable for specific applications .

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXFENKOGOCHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279439
Record name 6-Bromo-α,α-dimethyl-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477252-29-2
Record name 6-Bromo-α,α-dimethyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477252-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-α,α-dimethyl-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-Bromo-3-pyridyl)-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2,5-dibromopyridine in diethyl ether (5 mL/mmol) was cooled to −78° C., and n-butyllithium 2.5M in hexanes (1.05 eq) was added slowly. After 2 hrs in the cold, acetone (1.3 eq) was added and stirring was continued for 1 hour. The resulting mixture was quenched with saturated aqueous ammonium chloride solution, warmed to room temperature, and partitioned between ether and water. The crude product from the organic phase was triturated with 1:1 ether-hexane and filtered to afford the 2-bromo-5-(1-hydroxy-1-methylethyl)pyridine compound as a solid.
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hexanes
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Synthesis routes and methods II

Procedure details

To 2-bromo-5-iodo-pyridine (2.974 g, 10.2 mmol) in a mixture of THF (15 mL) and ether (20 mL) at −78° C. is added dropwise n-butyl lithium (2.5 M in hexane, 4 L, 10.2 mmol). The mixture is stirred at −78° C. for 30 min, then acetone (anhydrous, 0.749 uL, 10.2 mmol) is added drop wise. The mixture is slowly warmed up to −50° C. over 1.5 h and is quenched with saturated ammonium chloride, extracted with ethyl acetate. The organic phase is separated, dried and rotavaped. The residue is purified by silica gel chromatography (10-20% ethyl acetate in heptane) to give the title compound as white solid (1.40 g, 64%).
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2.974 g
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reactant
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15 mL
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20 mL
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4 L
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0.749 μL
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Yield
64%

Synthesis routes and methods III

Procedure details

2,5-Dibromopyridine 3.05 g (12.5 mmol) was dissolved in 20 mL of THF and 120 mL of anhydrous ether and cooled to −78° C. 5.0 mL n-butyllithium (2.5 M, 12.5 mmol) was slowly dropped through a syringe in 30 min. After being stirred at −78° C. for 30 minutes, acetone (2 ml, 20 mmol) was added. The reaction mixture was warmed up to room temperature during two hours and then quenched by 10 ml water. The mixture was extracted twice using EtOAc. The combined extracts were dried and concentrated. After crystallization using 20% EtOAc in hexane, 1.30 g of white crystals was obtained (48% yield), MS: 215.0, 217.0 (M++1).
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3.05 g
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20 mL
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120 mL
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5 mL
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2 mL
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reactant
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Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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